3-(2,6-DICHLOROPHENYL)-5-METHYL-4-(PYRROLIDINE-1-CARBONYL)-1,2-OXAZOLE
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a methyl group, a pyrrolidine-1-carbonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole typically involves multiple steps. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine: Shares the dichlorophenyl group but differs in the rest of the structure.
1-[(2,6-Dichlorophenyl)methyl]-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-2-one: Similar in having the dichlorophenyl and pyrrolidine-1-carbonyl groups but with a different core structure.
Uniqueness
3-(2,6-Dichlorophenyl)-5-methyl-4-(pyrrolidine-1-carbonyl)-1,2-oxazole is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZRHRSXGNCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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